N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
This compound is a derivative of benzamide, which is an organic compound consisting of a carboxamide group (-CONH2) attached to a phenyl group . The 3,5-dimethoxy- and the -N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl] groups are substituents on the benzamide structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides are typically synthesized by reacting an amine with a carboxylic acid or its derivative . The 3,5-dimethoxy- and the -N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl] groups would likely be added in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzamide core, with the 3,5-dimethoxy- and the -N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl] groups as substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonyl and oxadiazole groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzamides are typically solid at room temperature .Scientific Research Applications
Synthesis and Characterization
1,3,4-Oxadiazole derivatives have been synthesized and characterized through various methods, demonstrating their potential for further chemical analysis and applications in material science. For example, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been synthesized and characterized by spectral studies and single crystal X-ray diffraction, highlighting their structural features and potential for further application in chemical research (Karanth et al., 2019).
Biological Applications
The antimicrobial and anticancer activities of 1,3,4-oxadiazole derivatives have been extensively studied, showing promise for pharmaceutical applications. For instance, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown potent antimicrobial and anti-proliferative activities against a range of cancer cell lines (Al-Wahaibi et al., 2021).
Material Science Applications
Compounds containing the 1,3,4-oxadiazole moiety have been incorporated into polyamides and polymers, demonstrating good thermal stability and the potential for creating thin flexible films with specific properties, such as fluorescence. This suggests their applicability in developing new materials for various technological applications (Sava et al., 2003).
Mechanism of Action
The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for a specific receptor or enzyme, depending on its structure and the target it is designed to interact with.
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-13-7-12(8-14(10-13)26-2)16(22)19-18-21-20-17(27-18)11-5-4-6-15(9-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJDELITAXBAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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